N-Butyl-d9-amine
Description
Significance of Isotopic Labeling in Advanced Chemical and Biological Studies
Isotopic labeling is a powerful technique that involves the incorporation of isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules to trace their journey through chemical reactions or biological systems. studysmarter.co.ukmusechem.comsymeres.com This methodology is crucial for elucidating reaction mechanisms, understanding metabolic pathways, and developing new therapeutic agents. symeres.comsilantes.com By replacing specific atoms with their heavier counterparts, scientists can monitor the fate of molecules with high precision using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. musechem.commetwarebio.com
The use of stable isotopes, like deuterium, is particularly advantageous as they are non-radioactive, making them safe for a wide array of applications, including long-term studies in living organisms. studysmarter.co.ukmusechem.com This has led to their extensive use in drug metabolism and pharmacokinetic (DMPK) studies, where they help in understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME). musechem.comsymeres.com Furthermore, isotopic labeling aids in quantitative analysis, allowing for the precise measurement of molecular concentrations, which is vital for assessing the efficacy of drug candidates and understanding complex biological processes. symeres.com
Role of Deuterium in Modifying Molecular Reactivity and Analytical Utility
The substitution of hydrogen with deuterium can significantly alter the physicochemical properties of a molecule, a phenomenon that has profound implications for its reactivity and analytical detection. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.netscielo.org.mx This increased bond strength leads to a higher energy requirement for bond cleavage, resulting in a phenomenon known as the kinetic isotope effect (KIE). symeres.commdpi.com
The KIE is a cornerstone of mechanistic studies, as it can slow down the rate of chemical reactions where the C-H bond cleavage is the rate-determining step. symeres.commdpi.com In medicinal chemistry, this effect is strategically employed to enhance the metabolic stability of drugs. researchgate.netacs.org By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolic degradation can be reduced, leading to an extended drug half-life and potentially improved therapeutic efficacy and safety profiles. researchgate.netnih.gov
From an analytical perspective, deuterated compounds serve as excellent internal standards in quantitative mass spectrometry. acs.org Since their chemical behavior is nearly identical to their non-deuterated counterparts, they co-elute during chromatographic separation. However, their higher mass allows them to be distinguished by the mass spectrometer, enabling accurate and precise quantification of the target analyte. metwarebio.com
Contextualization of N-Butyl-d9-amine in Contemporary Academic Investigations
This compound, a deuterated form of n-butylamine, exemplifies the practical application of the principles outlined above. In this compound, all nine hydrogen atoms on the butyl group have been replaced by deuterium. cdnisotopes.com This extensive deuteration makes it a valuable tool in various research areas.
One notable application of this compound is in the synthesis of deuterated analogues of biologically active molecules for research purposes. For instance, it has been used in the preparation of potential 5-HT6 receptor antagonists, which are studied for their potential in treating neurodegenerative diseases like Alzheimer's by influencing dopamine (B1211576) and norepinephrine (B1679862) concentrations. chemicalbook.in The use of the deuterated amine allows researchers to track the metabolic fate of the antagonist and to potentially improve its pharmacokinetic properties.
Furthermore, deuterated amines, in general, are of significant interest in materials science. The incorporation of deuterium can enhance the stability and performance of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). scielo.org.mxacs.org While specific research on this compound in this context is not widely published, the principles suggest its potential utility in the development of more robust and efficient organic electronic devices. The study of deuterated amines also extends to understanding fundamental chemical processes, including the development of new synthetic methods for deuterium incorporation. epj-conferences.orgrsc.org
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C4H2D9N cdnisotopes.com |
| CAS Number | 776285-22-4 cdnisotopes.com |
| Molecular Weight | 82.19 g/mol |
| Synonyms | 1-Aminobutane-d9 |
| Physical Status | Liquid cdnisotopes.com |
| Color | Colorless cdnisotopes.com |
| Odor | Ammoniacal cdnisotopes.com |
| Density | 0.74 g/cm³ (unlabelled) cdnisotopes.com |
| Melting Point | -49 °C (-56 °F) (unlabelled) cdnisotopes.com |
| Boiling Point | 78 °C (unlabelled) cdnisotopes.com |
| Flash Point | -7 °C (19 °F) (unlabelled) cdnisotopes.com |
This table presents the known properties of this compound and its unlabelled counterpart, n-Butylamine.
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-2-3-4-5/h2-5H2,1H3/i1D3,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQABUPZFAYXKJW-YNSOAAEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Butyl D9 Amine and Its Derivatives
General Principles of Deuterated Amine Synthesis
The synthesis of deuterated amines can be broadly categorized into methods that introduce deuterium (B1214612) via hydrogen-deuterium (H/D) exchange reactions or through reductive deuteration pathways using deuterated reagents. Additionally, functionalization strategies utilizing pre-deuterated building blocks are also employed.
Deuterium Hydrogen Exchange (H/D Exchange) Strategies
Hydrogen-deuterium (H/D) exchange is a fundamental method for introducing deuterium into organic molecules. This process involves the reversible or irreversible replacement of hydrogen atoms with deuterium atoms, typically in the presence of a deuterium source and a catalyst wikipedia.org. For amines, H/D exchange can occur at both the N-H bonds and, more challenging, at the C-H bonds adjacent to the nitrogen atom (α- and β-positions) mdpi.com.
Catalytic H/D Exchange: Metal catalysts, such as platinum (Pt) and ruthenium (Ru), are frequently used to facilitate H/D exchange in amines mdpi.comosti.govoup.comresearchgate.netacs.orgmdpi.comnih.gov. For instance, Pt/C catalysts have been employed with D2O for the deuteration of acetyl-protected amines, which, after deprotection, yield deuterated amines with high deuterium incorporation osti.gov. Ruthenium catalysts, such as the Shvo catalyst or monohydrido-bridged ruthenium complexes, have shown efficacy in the α-selective deuteration of primary and secondary amines using D2O as the deuterium source researchgate.netacs.orgnih.govnih.govacs.org. These methods often involve a "borrowing hydrogen" mechanism where the catalyst facilitates the reversible cleavage of C-H bonds and subsequent deuteration mdpi.comacs.org.
Acid/Base Catalyzed H/D Exchange: While less common for direct C-H deuteration of simple alkylamines compared to metal catalysis, acid catalysts can facilitate H/D exchange, particularly in aromatic systems or in conjunction with other functional groups researchgate.netnih.govresearchgate.net. For example, deuterated trifluoroacetic acid (TfOD) can be used for the H/D exchange of aromatic amines researchgate.netresearchgate.net.
Reductive Deuteration Pathways
Reductive deuteration involves the reduction of a functional group in the presence of a deuterium source, leading to the formation of a deuterated amine. This approach is particularly useful for introducing multiple deuterium atoms.
From Nitriles: Nitriles can be reductively deuterated to yield primary amines. Continuous flow hydrogenation using Raney nickel catalyst with D2O as the deuterium source has been reported to produce α,α-dideuterated primary amines with high deuterium incorporation core.ac.uknih.gov. Sodium-mediated single-electron transfer reactions using EtOD-d1 have also been developed for the reductive deuteration of nitriles to α,α-dideuterio amines acs.orgnih.govorganic-chemistry.org.
From Imines: Imines are common precursors for reductive amination. Deuterated imines, or imines reacted with deuterated reducing agents or deuterium sources, can yield deuterated amines. For example, iron-catalyzed reductive deuteration of imines using DMSO-d6 as the deuterium source has been reported nih.govfigshare.comacs.org. Electrochemical methods using D2O as the deuterium source can also achieve the deuteration of imines organic-chemistry.org.
From Amides: Tertiary amides can undergo reductive deuteration mediated by sodium dispersions using EtOD-d1 or Na/NaOH/D2O to produce α,α-dideuterio amines acs.orgnih.gov.
From Oximes: Oximes can be converted to α-deuterated primary amines through single-electron-transfer reductive deuteration using samarium diiodide (SmI2) as an electron donor and D2O as the deuterium source figshare.comresearchgate.netacs.orgnsf.govfigshare.com. This method offers high deuterium incorporation and functional group tolerance.
From Thioamides: Thioamides can undergo reductive deuteration using SmI2 and D2O to yield α,α-dideuterio amines with high chemoselectivity and deuterium incorporation, avoiding alcohol byproducts researcher.life.
Alkylation and Other Functionalization Approaches Utilizing Deuterated Precursors
This strategy involves using pre-synthesized deuterated building blocks to construct the desired deuterated amine.
Alkylation with Deuterated Reagents: The synthesis of deuterated amines can be achieved by alkylating amines or their surrogates with deuterated alkyl halides or other deuterated alkylating agents . For instance, deuterated sulfonium (B1226848) salts, prepared from D2O, can serve as electrophilic alkylating reagents to introduce deuterated alkyl groups nih.gov.
Catalytic Systems in Deuteration of Amines
The efficiency and selectivity of deuteration reactions are heavily influenced by the catalytic systems employed.
Metal-Catalyzed Deuteration Methodologies
Transition metals play a pivotal role in many deuteration strategies, facilitating H/D exchange and reductive deuteration.
Ruthenium (Ru) Catalysts: Ruthenium complexes, including homogeneous catalysts like the Shvo catalyst and heterogeneous catalysts like Ru/C, are widely used for the α- and β-deuteration of amines via H/D exchange mdpi.comoup.comresearchgate.netacs.orgmdpi.comnih.govnih.govacs.org. These catalysts often operate via a "borrowing hydrogen" mechanism.
Platinum (Pt) Catalysts: Platinum catalysts, particularly Pt/C, are effective for H/D exchange reactions, especially when applied to protected amines, allowing for the synthesis of perdeuterated amines after deprotection osti.govmdpi.commdpi.com.
Palladium (Pd) Catalysts: Palladium catalysts, often supported on carbon (Pd/C), have also been utilized for H/D exchange reactions, sometimes in conjunction with other metals or under specific conditions mdpi.commdpi.comchemrxiv.org. They are also employed in the reductive amination of imines organic-chemistry.orgchemrxiv.org.
Iron (Fe) Catalysts: Iron-based catalysts have emerged for the reductive deuteration of imines and ketones, using reagents like DMSO-d6 nih.govfigshare.comacs.org.
Samarium (Sm) Catalysts: Samarium diiodide (SmI2) is a potent single-electron transfer (SET) reagent that, when used with D2O, facilitates the reductive deuteration of oximes and thioamides to yield α-deuterated amines figshare.comresearchgate.netacs.orgnsf.govresearcher.life.
Non-Metal and Synergistic Acid/Base Catalysis
While metal catalysis dominates many deuteration strategies, non-metal and synergistic acid/base systems also play a role.
Acid/Base Catalysis: Deuterated acids, such as trifluoromethanesulfonic acid (TfOD), can catalyze H/D exchange, particularly in aromatic systems researchgate.netnih.govresearchgate.net. Proline derivatives have also been investigated for organocatalytic H/D exchange reactions nih.govgrantome.com.
Photocatalysis and Electrochemistry: Emerging methods utilize photocatalysis and electrochemistry to achieve deuteration. For instance, photocatalytic approaches can mediate dehalogenative deuteration of alkyl halides rsc.org. Electrochemical deuteration of amides has also been developed, offering mild conditions and specific α-position modification rsc.org.
Advanced Spectroscopic Characterization and Isotopic Effects of N Butyl D9 Amine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Analysis
NMR spectroscopy is a cornerstone for analyzing deuterated compounds, offering insights into both the degree of deuteration and the specific sites of isotopic substitution.
Determination of Deuteration Ratios and Site Specificity
The determination of deuteration ratios and site specificity in N-Butyl-d9-amine is primarily achieved through ¹H NMR and ²H NMR spectroscopy. In ¹H NMR, the signals corresponding to protons that have been replaced by deuterium (B1214612) will either disappear or show a significant reduction in intensity. This is due to the absence of ¹H nuclei at those positions. Conversely, ²H NMR directly detects the deuterium nuclei, providing a quantitative measure of their presence at specific sites. By comparing the integrated signal intensities in ²H NMR spectra, or the relative reduction in ¹H NMR signals, the deuteration ratio and site specificity can be accurately determined niscpr.res.inepj-conferences.orgresearchgate.net. For instance, studies on n-butylamine have shown that α-positions are more susceptible to deuteration via H/D exchange than β-positions niscpr.res.in.
Table 1: ¹H NMR Characterization of n-Butylamine and Expected Changes in this compound
| Proton Type | Typical ¹H NMR Shift (ppm) in n-Butylamine | Expected ¹H Signal in this compound | Notes on Deuteration |
| CH₃ (δ) | ~0.92 (triplet) | ~0.92 (triplet, reduced intensity) | If CH₃ is d3, signal intensity is reduced. |
| CH₂ (γ) | ~1.36 (sextet/multiplet) | ~1.36 (sextet/multiplet, reduced intensity) | If CH₂ is d2, signal intensity is reduced. |
| CH₂ (β) | ~1.36 (sextet/multiplet) | ~1.36 (sextet/multiplet, reduced intensity) | If CH₂ is d2, signal intensity is reduced. |
| CH₂ (α) | ~2.7 (triplet) | ~2.7 (triplet, reduced intensity) | If CH₂ is d2, signal intensity is reduced. |
| NH₂ | ~0.7-1.5 (broad singlet) | Disappears or significantly reduced | H/D exchange with deuterated solvents (e.g., D₂O) savemyexams.com. |
The presence of deuterium can also be confirmed by adding D₂O to the sample, which causes the exchangeable N-H protons to be replaced by deuterium, leading to the disappearance of the N-H signal in the ¹H NMR spectrum savemyexams.comlibretexts.org.
Structural Elucidation via Deuterium Perturbations on Spectroscopic Signals
Deuterium substitution can induce subtle changes in the chemical environment of neighboring atoms, leading to "isotope effects" on NMR chemical shifts organicchemistrydata.orgnih.govacs.orgresearchgate.netmdpi.com. These effects, often referred to as "perturbation shifts," can provide valuable insights into molecular structure, conformation, and electronic distribution. For instance, deuterium substitution can influence the basicity of amines, with deuteration at the β-position often increasing basicity due to changes in zero-point energy and hyperconjugation organicchemistrydata.orgnih.govnih.govoup.com. These effects, though small, can be precisely measured and used to understand intramolecular interactions and stereochemistry organicchemistrydata.orgmdpi.com.
Vibrational Spectroscopy Applications (e.g., Attenuated Total Reflection Fourier-Transformed Infrared Spectroscopy) in Deuterated Amine Analysis
Vibrational spectroscopy, particularly FTIR, is highly sensitive to changes in molecular structure and bonding, making it effective for characterizing deuterated compounds.
Analysis of Isotopic Shifts in Vibrational Modes
The substitution of hydrogen with deuterium results in a significant shift in vibrational frequencies due to the change in reduced mass. According to the harmonic oscillator model, vibrational frequencies are inversely proportional to the square root of the reduced mass. Since deuterium is twice as heavy as hydrogen, N-D bonds exhibit lower stretching and bending frequencies compared to their N-H counterparts ispc-conference.orgmsu.edulibretexts.org. For example, N-H stretching vibrations typically occur in the range of 3350-3450 cm⁻¹, while N-D stretching vibrations are observed at lower frequencies, typically around 2400-2600 cm⁻¹ ispc-conference.orgmsu.edu. Similarly, C-H stretching frequencies (~2850-2960 cm⁻¹) are shifted to lower values (~2100-2200 cm⁻¹) upon deuteration msu.edulibretexts.org. These characteristic shifts allow for the direct identification and quantification of deuterated sites. Deformation vibrations, such as the N-H₂ scissoring mode (~1550-1650 cm⁻¹), also shift to lower frequencies upon deuteration to N-D₂ (~1100-1200 cm⁻¹) ispc-conference.org.
Table 2: Vibrational Frequency Shifts in Amines upon Deuteration
| Functional Group | Mode | Typical Frequency (cm⁻¹) (H-species) | Expected Frequency Shift (cm⁻¹) | Typical Frequency (cm⁻¹) (D-species) | Reference |
| N-H | Stretch | 3350-3450 | ~200-400 (lower) | 3000-3200 | ispc-conference.org, msu.edu, libretexts.org |
| C-H (aliphatic) | Stretch | ~2850-2960 | ~50-100 (lower) | ~2100-2200 | msu.edu, libretexts.org |
| N-H₂ (primary) | Bend (scissoring) | 1550-1650 | ~50-100 (lower) | ~1100-1200 (deformation) | ispc-conference.org, msu.edu |
Mass Spectrometry for Isotopic Purity and Distribution Assessment
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and, consequently, the isotopic purity and distribution of deuterated compounds. By analyzing the mass-to-charge ratio (m/z) of molecular ions and fragment ions, the exact number and location of deuterium atoms can be elucidated epj-conferences.orgresearchgate.nettum.deresearchgate.net.
For this compound (C₄H₂D₉N), the presence of nine deuterium atoms significantly increases its molecular mass compared to unlabeled n-butylamine (C₄H₁₁N). The molecular weight of n-butylamine is approximately 73.14 g/mol . Replacing nine hydrogen atoms with deuterium atoms results in a molecular weight of approximately 82.13 g/mol for this compound cdnisotopes.comchemicalbook.innih.gov. High-resolution mass spectrometry (HRMS) can provide precise mass measurements, allowing for the unambiguous determination of the elemental composition and isotopic distribution, even in the presence of other isotopes like ¹³C researchgate.netccspublishing.org.cn. Software tools are available to aid in the deconvolution and analysis of complex isotopic patterns in mass spectra researchgate.net.
Advanced Analytical Methodologies and Applications Utilizing N Butyl D9 Amine
Application as Stable Isotope-Labeled Internal Standards (SILS) in Mass Spectrometry
Stable isotope-labeled (SIL) compounds, such as N-Butyl-d9-amine, are fundamental to achieving high-quality quantitative data in mass spectrometry (MS). Their identical chemical properties, coupled with a distinct mass difference due to isotopic enrichment, allow them to serve as internal standards that accurately mimic the behavior of the target analyte throughout the analytical process veeprho.comaltascientific.cnscispace.com.
Quantitative Mass Spectrometry for Precise Chemical Quantification
In quantitative mass spectrometry, the accurate measurement of analyte concentrations is often challenged by variations introduced during sample preparation, extraction, ionization, and detection. This compound, when used as an internal standard, is added to samples at a known concentration. Its deuterated nature ensures it co-elutes chromatographically with its non-labeled counterpart but is distinguishable by its higher mass in the mass spectrometer veeprho.com. By measuring the ratio of the analyte signal to the this compound signal, researchers can effectively compensate for these analytical variations, leading to highly precise and accurate quantification of the target compound veeprho.comaltascientific.cnscispace.comresearchgate.net. This approach is widely employed in quantitative proteomics and the analysis of various small molecules acs.orgisotope.comnih.govwashington.edusigmaaldrich.comcalpoly.educkisotopes.com.
Method Development and Validation in Bioanalytical Research
The rigorous validation of bioanalytical methods is paramount to ensure the reliability of data generated from biological samples, such as plasma or urine. This compound, as a SIL internal standard, plays a crucial role in this process. Its inclusion helps in assessing key validation parameters, including selectivity, linearity, accuracy, precision, recovery, and stability veeprho.comannexpublishers.comnih.goveuropa.eu. For instance, studies validating methods using deuterated analogs for related compounds have demonstrated excellent precision, with relative standard deviations (RSD) typically ranging from 2.1% to 13.9%, and accuracy values often exceeding 100% of the nominal concentration, indicating robust performance annexpublishers.com. The use of this compound helps confirm that the analytical method is capable of reliably quantifying the target analyte across the required concentration range and in the presence of biological matrix components veeprho.comannexpublishers.comeuropa.eu.
Isotopic Labeling Strategies in Metabolomics and Analytical Profiling
Beyond its role as a direct internal standard, this compound and related deuterated amine derivatives are integral to advanced isotopic labeling strategies employed in metabolomics and analytical profiling, particularly for comparative studies.
Comparative Metabolite Profiling using Deuterium-Coded Derivatizing Reagents
Novel derivatizing reagents incorporating stable isotopes, such as N-alkyl-4-aminomethyl-pyridinum iodides (including butyl-d9 variants), have been developed for the analysis of various metabolite classes, notably carboxylic acids researchgate.netnih.govcapes.gov.brresearchgate.netusask.caresearchgate.net. These reagents, containing both a quaternary amine for improved ionization and stable deuterium (B1214612) atoms, enable comparative metabolite profiling. By using chemically identical but isotopically distinct reagents (e.g., a non-deuterated reagent alongside N-butyl-d9-4-aminomethyl-pyridinium iodide), researchers can derivatize samples in parallel. This allows for direct comparison of metabolite profiles, visualizing variations between samples with high clarity researchgate.netnih.govcapes.gov.br. Such derivatization strategies enhance the ionization efficiency and hydrophobicity of analytes, leading to improved sensitivity in mass spectrometric detection researchgate.netnih.govcapes.gov.brresearchgate.netusask.ca. Capillary electrophoresis (CE) coupled with MS/MS has demonstrated high reproducibility (e.g., 0.99–1.32% RSD of migration time) when employing these deuterated derivatizing agents researchgate.netnih.govcapes.gov.brresearchgate.netusask.ca.
Table 1: Comparative Metabolite Profiling with Deuterated Derivatizing Reagents
| Reagent Pair | Analyte Class | Technique | Key Advantage | Reproducibility (RSD) | Reference |
| BAMP / BAMP-d9 | Carboxylic Acids | CE-MS/MS | Direct comparison of metabolite profiles, visualization of variations | 0.99–1.32% (migration time) | researchgate.netnih.govcapes.gov.brresearchgate.netusask.ca |
| N-butyl-d9-4-aminomethyl-pyridinum iodide | Carboxylic Acids | CE-MS/MS | Enhanced ionization efficiency, increased hydrophobicity, improved sensitivity | N/A | researchgate.netnih.govcapes.gov.brresearchgate.netusask.ca |
Note: BAMP refers to N-butyl-4-aminomethyl-pyridinum iodide.
Integration with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Techniques
The integration of stable isotope labeling, often facilitated by compounds like this compound or its derivatives, with High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS), represents a cornerstone of modern metabolomics and analytical profiling altascientific.cncalpoly.eduresearchgate.netnih.govcapes.gov.brresearchgate.netusask.caresearchgate.netlumiprobe.comcapes.gov.br. HPLC-MS/MS offers high sensitivity, selectivity, and throughput, making it ideal for analyzing complex biological mixtures. When combined with SIL standards, such as this compound, these techniques allow for the accurate quantification and unambiguous identification of metabolites. For example, methods employing deuterated di-n-butylamine (d9-DBA) derivatives for isocyanate analysis have demonstrated low detection limits and high instrumental precision, typically below 2% for repeated injections researchgate.netcapes.gov.br. This synergy ensures robust and reliable data acquisition, crucial for discovering biomarkers and understanding metabolic pathways altascientific.cncalpoly.eduusask.caresearchgate.netlumiprobe.com.
Table 2: Performance Metrics in HPLC-MS/MS with Deuterated Standards
| Application Focus | Deuterated Standard Example | Technique | Key Performance Metric | Typical Value/Range | Reference |
| Isocyanate Determination | d9-DBA derivatives | LC-MS/MS | Instrumental Precision | < 2% | researchgate.netcapes.gov.br |
| Isocyanate Determination | d9-DBA derivatives | LC-MS/MS | Detection Limit (e.g., for TDI) | ~ 10 amol | researchgate.net |
| Bioanalytical Method Validation (related) | N-butylscopolamine-d9 | UHPLC-ESI-MS/MS | Precision (RSD) | 2.1% - 13.9% | annexpublishers.com |
| Bioanalytical Method Validation (related) | N-butylscopolamine-d9 | UHPLC-ESI-MS/MS | Accuracy | 101% - 108.3% | annexpublishers.com |
| Carboxylic Acid Profiling | BAMP-d9 | CE-MS/MS | Reproducibility of Migration Time (RSD) | 0.99% - 1.32% | researchgate.netnih.govcapes.gov.brresearchgate.netusask.ca |
Compound List:
this compound
n-butylamine
di-n-butylamine (DBA)
d9-DBA
N-butyl-4-aminomethyl-pyridinum iodide (BAMP)
N-butyl-d9-4-aminomethyl-pyridinium iodide (BAMP-d9)
N-hexyl-4-aminomethyl-pyridinum iodide (HAMP)
N-Nitroso-di-n-butylamine-d18 (NDBA-d18)
N-butylscopolamine-d9
Mechanistic Elucidation and Kinetic Studies Involving N Butyl D9 Amine
Kinetic Isotope Effect (KIE) Studies
The substitution of hydrogen with deuterium (B1214612) in N-butyl-d9-amine leads to a significant mass change, which in turn affects the vibrational frequencies of the C-D bonds compared to C-H bonds. This difference in zero-point energy is the basis for the kinetic isotope effect (KIE), a phenomenon where isotopically substituted molecules exhibit different reaction rates. princeton.edugmu.edu The study of KIEs provides profound insights into the rate-determining steps of chemical reactions.
Elucidation of Reaction Mechanisms and Transition State Structures
The magnitude of the kinetic isotope effect is highly sensitive to the nature of the transition state in a reaction. researchgate.net By comparing the reaction rates of N-butylamine and its deuterated counterpart, this compound, researchers can infer whether a C-H bond is broken in the rate-determining step. A significant primary KIE, where kH/kD > 1, is indicative of C-H bond cleavage in the transition state. researchgate.net
For instance, in oxidation reactions, a large KIE suggests a mechanism involving hydrogen atom transfer from the butyl group. Conversely, the absence of a significant KIE would point towards a mechanism where the C-H bonds of the butyl group are not directly involved in the rate-limiting step, such as an initial electron transfer from the amine nitrogen. The structure of the transition state, whether it is "early," "late," or symmetrical, can also be inferred from the magnitude of the KIE. researchgate.net
While specific KIE values for many reactions involving this compound are not extensively documented in readily available literature, the principles are well-established. For example, in the context of atmospheric chemistry, studies on the reaction of tert-butylamine (B42293) with OH radicals have utilized d9-tert-butylamine to probe the reaction mechanism. whiterose.ac.uk An experimental KIE of approximately 0.97 was observed, suggesting that the initial attack by the OH radical predominantly occurs at the amino group rather than through hydrogen abstraction from the alkyl groups. whiterose.ac.uk Similar principles would apply to the study of this compound reactions.
Analysis of Primary and Secondary Isotope Effects
Kinetic isotope effects are categorized as either primary or secondary. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. gmu.eduresearchgate.net For this compound, a primary KIE would be expected in reactions where a C-D bond on the butyl chain is cleaved during the slowest step.
A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. researchgate.netwikipedia.org These effects are generally smaller than primary KIEs and arise from changes in hybridization or steric environment at the labeled position between the reactant and the transition state. princeton.eduwikipedia.org For this compound, a secondary KIE might be observed in a nucleophilic substitution reaction at the nitrogen atom, where the hybridization of the alpha-carbon changes, or in reactions where the steric bulk of the deuterated butyl group influences the reaction rate. wikipedia.org
| Isotope Effect Type | Description | Expected Observation with this compound |
| Primary KIE | Occurs when a C-D bond is broken/formed in the rate-determining step. | A significant kH/kD ratio (>1) in reactions like oxidation via hydrogen abstraction. |
| Secondary KIE | Isotopic substitution is remote from the bond-breaking/forming site. | Smaller kH/kD values in reactions like nucleophilic attack on the amine, reflecting changes in hybridization or steric effects. wikipedia.orgnumberanalytics.com |
Temperature Dependence of KIEs in Amine-Involved Reactions
The temperature at which a reaction is carried out can influence the magnitude of the kinetic isotope effect. Generally, KIEs are more pronounced at lower temperatures. This is because the difference in activation energy between the deuterated and non-deuterated reactants becomes a more significant fraction of the total available thermal energy.
Studies on the uptake of gaseous n-butylamine on solid diacids have shown distinct temperature trends. For instance, the uptake coefficient of n-butylamine on solid succinic acid increases as the temperature decreases from 298 K to 177 K. nilu.no In contrast, on glutaric acid, the uptake coefficient increases from 298 K to 248 K and then decreases at lower temperatures. nilu.no While these studies were conducted with non-deuterated n-butylamine, they highlight the importance of temperature in the reaction kinetics of amines. Investigating the temperature dependence of KIEs for this compound in similar systems could provide deeper mechanistic insights into the role of diffusion and surface reactions at different temperatures.
Deuterium Isotope Effects in Enzyme Catalysis
In the realm of biochemistry, this compound can be a valuable tool for studying the mechanisms of enzymes that metabolize amines. Deuterium labeling can significantly alter the rate of enzymatic reactions, providing clues about the catalytic mechanism. For example, monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of amines. nih.gov
An engineered monoamine oxidase, MAO-N D9, has been shown to be effective in the oxidation of various amines. d-nb.inforsc.orgrsc.org By using this compound as a substrate for such enzymes and comparing its rate of oxidation to that of n-butylamine, a KIE can be determined. A significant KIE would suggest that C-H bond cleavage is a rate-limiting step in the enzymatic cycle. This information is crucial for understanding enzyme-substrate interactions and the nature of the transition state within the enzyme's active site.
| Enzyme System | Potential Application of this compound | Information Gained from KIE |
| Monoamine Oxidases (MAOs) | As a substrate to probe the oxidation mechanism. | Elucidation of whether C-H bond cleavage is rate-limiting in the catalytic cycle. nih.govd-nb.info |
| Cytochrome P450 Enzymes | To study metabolic oxidation pathways. | Distinguishing between different oxidation mechanisms (e.g., hydrogen abstraction vs. single-electron transfer). |
Metabolic Pathway Elucidation Using Deuterium Labeling
The use of stable isotope-labeled compounds like this compound is a cornerstone of modern metabolic research. The deuterium atoms act as a "heavy" tag that allows the compound and its metabolic products to be traced and quantified in biological systems using techniques like mass spectrometry.
Tracing Elemental Flux in Biological Systems (e.g., Carbon, Nitrogen)
By introducing this compound into a biological system, such as cell cultures or animal models, researchers can follow the metabolic fate of the butyl group. This technique, known as stable isotope-resolved metabolomics (SIRM), allows for the unambiguous tracking of atoms through complex and compartmentalized metabolic networks. nih.gov
The analysis of metabolites extracted from tissues or biofluids by mass spectrometry can reveal the extent to which the deuterated butyl group has been incorporated into other molecules. This provides a direct measure of the flux through specific metabolic pathways. For example, if this compound is metabolized via dealkylation, the resulting deuterated fragments can be tracked as they enter other metabolic pools. This approach has been used to study the metabolic fate of various drugs and compounds containing butyl moieties. nih.gov The use of deuterated tracers helps in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of compounds. nih.gov
The ability to trace the flow of carbon and nitrogen from this compound provides a powerful method for constructing and validating metabolic models, offering insights into cellular physiology in both healthy and diseased states. otsuka.co.jpsigmaaldrich.com
Identification of Biotransformation Products and Metabolic Switching
The biotransformation of amines is a key area of study in drug metabolism and toxicology. The introduction of deuterium at the butyl group of N-butylamine can lead to "metabolic switching," where the metabolic pathway is altered due to the kinetic isotope effect. researchgate.net This means that if the cleavage of a C-D bond is the rate-limiting step in one metabolic pathway, an alternative pathway that does not involve breaking this bond may become more favorable.
For instance, in the metabolism of N-alkyl drugs, N-dealkylation is a common pathway. nih.gov If this compound undergoes N-dealkylation, the cleavage of the C-D bonds on the butyl group would be involved. The increased strength of the C-D bond compared to a C-H bond can slow down this process, potentially leading to an increase in other metabolic reactions, such as N-oxidation, or hydroxylation at other positions of the molecule. encyclopedia.pub This shift in metabolic preference is a critical consideration in drug design and safety assessment. The identification of these alternative biotransformation products is essential for a complete understanding of the compound's metabolic fate.
Studies on similar amines have shown that metabolism can be influenced by the structure of the alkyl group. For example, tert-butyl groups are generally less prone to metabolic oxidative dealkylation compared to smaller alkyl groups. encyclopedia.pub While this compound is a primary amine, the deuteration of the butyl group would be expected to further hinder its metabolic breakdown.
| Potential Biotransformation Pathway | Effect of Deuteration (this compound) | Resulting Products |
| N-Dealkylation | Decreased rate due to KIE on C-D bond cleavage. | Reduced formation of des-butylated amine and deuterated butyraldehyde. |
| N-Oxidation | May become a more prominent pathway due to the slowing of N-dealkylation. | N-hydroxy-N-Butyl-d9-amine, N-Butyl-d9-nitroxide. |
| C-Hydroxylation (at other positions) | Could be enhanced if N-dealkylation is the primary metabolic route for the non-deuterated analog. | Hydroxylated this compound derivatives. |
Investigation of Oxidative Deamination and N-Dealkylation Pathways
Oxidative deamination and N-dealkylation are fundamental reactions in the metabolism of amines. nih.gov Oxidative deamination, often catalyzed by monoamine oxidases (MAOs), involves the conversion of an amine to a ketone or aldehyde with the release of ammonia. researchgate.netnih.gov For this compound, this would involve the formation of deuterated butyraldehyde. The use of the deuterated substrate allows for precise tracking of the reaction and determination of the kinetic isotope effect, which can elucidate the rate-limiting step of the enzymatic reaction.
N-dealkylation is the removal of an alkyl group from an amine and is a significant metabolic pathway for many xenobiotics. nih.govresearchgate.net This process is typically catalyzed by cytochrome P450 (CYP) enzymes and involves the hydroxylation of the carbon atom attached to the nitrogen. encyclopedia.pub This intermediate is unstable and breaks down to form the dealkylated amine and an aldehyde. encyclopedia.pub In the case of this compound, this would yield the parent amine and deuterated butyraldehyde.
The investigation of these pathways using this compound can provide detailed mechanistic information. For example, a significant KIE would suggest that the C-D bond cleavage is involved in the rate-determining step. This information is critical for predicting the metabolic stability and potential drug-drug interactions of N-butylamine and related compounds.
| Reaction Pathway | Enzyme Family | Key Mechanistic Step with this compound | Expected Products |
| Oxidative Deamination | Monoamine Oxidases (MAOs) | Oxidation of the C-N bond and subsequent hydrolysis. | Deuterated Butyraldehyde, Ammonia |
| N-Dealkylation | Cytochrome P450 (CYPs) | Hydroxylation of the α-carbon of the deuterated butyl group. | Des-butylated amine, Deuterated Butyraldehyde |
Atmospheric Degradation Kinetics and Mechanisms of Amines
Amines are released into the atmosphere from various natural and anthropogenic sources. Their atmospheric degradation can lead to the formation of secondary pollutants, including nitrosamines, nitramines, and particulate matter, which have implications for air quality and human health. whiterose.ac.uk
Heterogeneous Reaction Kinetics with Atmospheric Acids and Oxidants
In the atmosphere, amines can undergo heterogeneous reactions on the surface of aerosol particles, which often contain acidic components like sulfuric acid and nitric acid. These acid-base reactions can lead to the formation of aminium salts, contributing to aerosol formation and growth. whiterose.ac.ukrsc.org
Studies on n-butylamine have shown that its heterogeneous reaction with succinic acid is significantly influenced by temperature and relative humidity. rsc.org The reaction follows a Langmuir-Hinshelwood mechanism, where the amine first adsorbs to the surface of the acid particle before reacting. rsc.org Low temperatures and high relative humidity were found to promote the reaction. rsc.org The use of this compound in such studies could help to probe the mechanism of the surface reaction in more detail, particularly whether C-H (or C-D) bond activation is involved in the rate-limiting step of any subsequent oxidative processes on the particle surface.
| Atmospheric Reactant | Reaction Type | Key Factors Influencing Kinetics | Potential Products |
| Atmospheric Acids (e.g., H₂SO₄, HNO₃) | Acid-Base Neutralization | Temperature, Relative Humidity, Particle Surface Area | N-Butyl-d9-aminium salts |
| Atmospheric Oxidants (e.g., O₃, NO₃) | Heterogeneous Oxidation | Particle Composition, Light Intensity | Oxidized this compound derivatives, Secondary Organic Aerosol |
Photo-oxidation Processes and Secondary Product Formation Pathways
The gas-phase photo-oxidation of amines is primarily initiated by reaction with hydroxyl (OH) radicals. nilu.com This reaction typically proceeds via hydrogen abstraction from either the N-H bond or a C-H bond. For this compound, the presence of deuterium on the butyl group would significantly slow down H-abstraction from the alkyl chain, making abstraction from the N-H bonds of the amino group more favorable.
Following the initial reaction with OH radicals, the resulting amino radical can react with other atmospheric species like nitrogen oxides (NOx) to form a variety of secondary products, including nitrosamines and nitramines. whiterose.ac.uknilu.com The photo-oxidation of amines can also lead to the formation of aldehydes, imines, and amides. nilu.com These products can further react or partition into the aerosol phase, contributing to the formation of secondary organic aerosol (SOA). whiterose.ac.uk
The study of this compound's photo-oxidation can help to quantify the branching ratios of the initial OH reaction and to identify the subsequent degradation pathways. The isotopic labeling allows for the unambiguous identification of products originating from the deuterated amine, which is particularly useful in complex atmospheric simulation chamber experiments.
| Photo-oxidation Initiator | Primary Reaction | Potential Secondary Products | Atmospheric Impact |
| OH Radical | H-abstraction from N-H or C-D bonds | N-Butyl-d9-nitrosamine, N-Butyl-d9-nitramine, Deuterated Butyraldehyde, Imines | Formation of potentially carcinogenic compounds and SOA precursors |
| Ozone (O₃) | Oxidation | Oxidized nitrogenous compounds, Aldehydes | Contribution to photochemical smog and SOA formation |
| Nitrate Radical (NO₃) | Nighttime Oxidation | Nitrated organic compounds | Important for nighttime atmospheric chemistry of amines |
Computational Chemistry Investigations of N Butyl D9 Amine Systems
Quantum Chemical Calculations of Deuterated Amine Reactivity and Energetics
Quantum chemical calculations are a cornerstone in the theoretical examination of deuterated amines, offering a detailed view of their electronic structure and energy landscapes. These methods allow for the precise quantification of the effects of isotopic substitution on reactivity.
Application of Density Functional Theory (DFT) and Ab Initio Methods to Deuterated Systems
Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the properties of deuterated systems. researchgate.netrug.nlwikipedia.orgdigitallibrary.co.in DFT, with functionals like B3LYP, and ab initio methods, such as Møller-Plesset perturbation theory (MP2), are frequently employed to calculate the electronic structure and optimize the geometries of molecules. mdpi.comwhiterose.ac.uk For deuterated amines, these calculations can predict changes in bond lengths, vibrational frequencies, and zero-point energies (ZPE) upon isotopic substitution. The lower ZPE of a C-D bond compared to a C-H bond, a direct consequence of the increased mass of deuterium (B1214612), is a key factor influencing the stability and reactivity of deuterated compounds. rsc.org
A study on the atmospheric degradation of tert-butylamine (B42293), a structural analog of N-Butyl-d9-amine, utilized both MP2 and M06-2X (a DFT functional) to model the reaction with OH radicals. whiterose.ac.uk The choice of method was found to significantly influence the predicted branching ratios and kinetic isotope effects. whiterose.ac.uk Similarly, DFT calculations have been instrumental in understanding the structure and hydrogen bonding patterns in complex deuterated systems. mdpi.com For instance, in a study of rifampicin, DFT calculations helped to elucidate the complex intramolecular hydrogen bond network. mdpi.com Ab initio methods have also been successfully used to compute harmonic force fields and predict kinetic isotope effects for the decomposition of deuterated compounds like dimethylnitramine. acs.org
These computational approaches provide a robust framework for understanding the fundamental properties of deuterated amines at the molecular level.
Modeling Reaction Pathways and Transition States in Deuterated Amine Reactions
Computational chemistry plays a pivotal role in mapping out the potential energy surfaces of chemical reactions involving deuterated amines. By locating and characterizing transition states, stationary points on the potential energy surface that represent the highest energy barrier along a reaction coordinate, chemists can gain a deep understanding of reaction mechanisms. rug.nl For instance, in the dehydrogenation of an amine catalyzed by an iron complex, calculations revealed a stepwise mechanism involving a rate-limiting hydride transfer. diva-portal.org
The study of reaction pathways for deuterated amines often involves identifying multiple possible routes and determining the most energetically favorable one. For example, in the reaction of tert-butylamine with a base, several potential pathways, including deprotonation at different carbon atoms and subsequent bond cleavages, can be modeled to understand the observed product distribution. researchgate.net Computational modeling can also explain the selectivity observed in reactions, which might be difficult to rationalize through experiments alone. diva-portal.org
The insights gained from modeling reaction pathways and transition states are crucial for designing more efficient and selective chemical syntheses involving deuterated amines.
Prediction of Kinetic Parameters and Deuterium Isotope Effects
A significant application of computational chemistry in the study of deuterated amines is the prediction of kinetic isotope effects (KIEs). The KIE is the ratio of the rate constant of a reaction with a lighter isotope (e.g., hydrogen) to that with a heavier isotope (e.g., deuterium) at the same position. researchgate.net KIEs provide valuable information about the rate-determining step of a reaction and the nature of the transition state. researchgate.netwikipedia.org
Computational methods, such as Transition State Theory (TST) combined with quantum mechanical calculations, can be used to predict KIEs. mdpi.com For example, in the decomposition of dimethylnitramine, ab initio density functional calculations were used to compute a primary deuterium kinetic isotope effect (kH/kD6) of 4.21 at 240 °C. acs.org In another study on the atmospheric reaction of tert-butylamine, different computational models predicted varying kinetic isotope effects for the deuterated analogue, highlighting the sensitivity of KIE predictions to the chosen theoretical method. whiterose.ac.uk The M06-2X based model predicted a KIE of 0.698, while the MP2 based model predicted an inverse KIE of 1.06. whiterose.ac.uk
The agreement between computationally predicted and experimentally measured KIEs serves as a validation of the proposed reaction mechanism. For instance, in the MAO A-catalyzed decomposition of benzylamine, the calculated H/D kinetic isotope effect of 6.5 ± 1.4 was in reasonable agreement with experimental values. mdpi.com
Molecular Dynamics and Simulation Studies of Deuterated Amines
Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of deuterated amines, complementing the static picture offered by quantum chemical calculations. MD simulations track the movement of atoms and molecules over time, allowing for the study of conformational changes, diffusion, and interactions with the surrounding environment. nih.gov
In the context of deuterated amines, MD simulations can be used to investigate how isotopic substitution affects the dynamics of the molecule and its interactions with solvent molecules or biological macromolecules. For example, MD simulations have been employed to study the binding of deuterated histamine (B1213489) to its receptor, revealing crucial residues that govern the interaction. researchgate.netmdpi.com These simulations can also provide insights into the differences in catalytic activity and stereoselectivity of enzymes when interacting with deuterated substrates. nih.gov
The force fields used in MD simulations are critical for accurately representing the interactions within the system. For deuterated compounds, these force fields may need to be specifically parameterized to account for the changes in mass and vibrational frequencies. nih.gov By simulating the system at an atomic level, MD can help rationalize experimental observations, such as those from hydrogen-deuterium exchange mass spectrometry (HDX-MS). nih.gov
Computational Insights into Hydrogen Bonding and Non-Covalent Interactions in Deuterated Amine Derivatives
Hydrogen bonding and other non-covalent interactions play a crucial role in determining the structure and function of molecules, including deuterated amine derivatives. wikipedia.org Computational methods are invaluable for characterizing these weak interactions, which are often difficult to probe experimentally.
Quantum chemical calculations can be used to determine the geometries and energies of hydrogen bonds. mdpi.com For example, a computational study on deuterated histamine revealed that deuteration led to an increased affinity for its H2 receptor, which was attributed to altered hydrogen bonding interactions. researchgate.netmdpi.com DFT calculations can also be used to analyze the complex intramolecular hydrogen bonding patterns in large molecules. mdpi.com
The relative stability of hydrogen and deuterium bonds can be assessed using ab initio calculations. acs.org These calculations have shown that the zero-point vibrational energy (ZPVE) of a D-bond is typically lower than that of an H-bond in neutral systems, making the deuterium bond stronger. acs.org This difference in stability can have significant consequences for the structure and properties of deuterated compounds. Computational studies have also explored the nature of N-H-N intramolecular hydrogen bonds in amines. acs.org
Emerging Research Directions and Future Prospects for N Butyl D9 Amine
Development of Novel Deuteration Technologies and Platforms for Amines
The synthesis of selectively deuterated amines, including N-Butyl-d9-amine, has been a significant area of research, driven by their increasing importance in medicinal chemistry and materials science. stackexchange.comresearchgate.net Historically, methods for creating deuterated amines involved the alkylation of amines with deuterated alkyl halides or the reduction of nitriles and amides with powerful deuterating agents like lithium aluminum deuteride (B1239839) (LiAlD4). rsc.org However, these traditional approaches often face limitations in terms of efficiency, substrate scope, and tolerance of various functional groups. rsc.org
Recent advancements have focused on developing more versatile, user-friendly, and highly selective deuteration platforms. A key strategy is the direct hydrogen-deuterium (H-D) exchange on the amine molecule itself. rsc.org This is often achieved using metal catalysts or synergistic acid/base systems. rsc.org For instance, a method employing a ruthenium on carbon catalyst, hydrogen gas, and deuterium (B1214612) oxide (D₂O) has been developed for the stereoretentive α-deuteration of amines, offering a more cost-effective and scalable alternative to classical methods. cambridge.org
Other innovative approaches utilize different deuterium sources and catalytic systems to achieve high levels of deuterium incorporation. nih.gov One such method facilitates the efficient deuteration of β-amino C-H bonds using the readily available acetone-d6 (B32918) as the deuterium source, promoted by a cooperative catalyst system of a Lewis acid and a Brønsted base. nih.gov Another novel protocol achieves the synthesis of α-deuterated primary amines through the reductive deuteration of ketoximes and aldoximes, using samarium(II) iodide (SmI₂) as an electron donor and D₂O as the deuterium source, demonstrating excellent deuterium incorporation levels of over 95%. mdpi.com
These emerging technologies represent a significant leap forward, enabling the precise and efficient synthesis of a wide array of deuterated amines for various research and industrial applications.
| Deuteration Technology | Catalyst/Reagents | Deuterium Source | Key Features |
| Catalytic H/D Exchange | Ruthenium on Carbon (Ru/C) | D₂O | Cost-effective, scalable, stereoretentive α-deuteration. cambridge.org |
| Reductive Amination-Deuteration | Phosphorus-doped Fe single-atom catalyst | D₂O | High efficiency and regioselectivity for arenes and heteroarenes. researchgate.net |
| Cooperative Acid/Base Catalysis | B(C₆F₅)₃ (Lewis Acid) / N-alkylamine (Brønsted Base) | Acetone-d₆ | Efficient and regioselective deuteration of β-amino C-H bonds. nih.gov |
| Reductive Deuteration of Oximes | Samarium(II) Iodide (SmI₂) | D₂O | High chemoselectivity and >95% deuterium incorporation at the α-position. mdpi.com |
Integration of Deuterated Amines in Advanced Materials Science Applications
The unique properties imparted by deuterium substitution are increasingly being leveraged in the field of advanced materials science. nih.govacs.org The integration of deuterated amines and other deuterated organic molecules can significantly enhance the performance and stability of materials used in organic electronics and provides an essential tool for materials analysis. nih.govrsc.org
In the realm of organic light-emitting diodes (OLEDs), device lifetime is a critical challenge. rsc.orgirisotope.com The degradation of organic materials within OLEDs is often linked to the cleavage of C-H bonds. By replacing these relatively weak C-H bonds with stronger C-D bonds, the material's stability against chemical degradation can be substantially improved. rsc.orgirisotope.com Research has demonstrated that deuterating specific, vulnerable sites in OLED host materials can increase the device lifetime by a factor of five or more without negatively impacting other performance metrics. rsc.orgresearchgate.net This strategy is particularly effective for enhancing the longevity of blue OLED elements, which historically degrade faster than their red and green counterparts. irisotope.com
Furthermore, deuterated molecules like this compound are invaluable for probing the structure and dynamics of polymeric materials using neutron scattering. acs.orgornl.govresearchgate.net Neutrons interact differently with hydrogen and deuterium nuclei. cambridge.orgnih.gov This difference in neutron scattering length creates a "contrast" that allows researchers to "see" and distinguish between deuterated and non-deuterated components within a complex polymer blend or composite material. nih.govnih.gov By selectively deuterating specific polymer chains or segments, scientists can directly analyze molecular conformations, study polymer interfaces, and understand the dynamics of polymer chains in bulk states—information that is often inaccessible with other techniques like X-ray or light scattering. cambridge.orgnih.gov
| Application Area | Role of Deuteration (e.g., in this compound) | Resulting Improvement/Capability |
| Organic Light-Emitting Diodes (OLEDs) | Substitution of labile C-H bonds with stronger C-D bonds in organic semiconductor layers. | Increased material stability, leading to significantly longer device lifetimes and improved performance. rsc.orgirisotope.comgoogle.com |
| Neutron Scattering Analysis of Polymers | Used as a "contrast agent" by selectively replacing hydrogenous molecules in a polymer matrix. | Enables detailed structural and dynamic analysis of polymer chains, blends, and interfaces that are invisible to other methods. nih.govacs.orgnih.gov |
| Advanced Polymer Synthesis | Incorporation into polymer backbones or side chains. | Can alter physical properties like polarity and molecular volume, potentially influencing crystal ordering and thermal properties. rsc.orgnih.gov |
Innovative Analytical Methodologies for Complex Biological and Environmental Systems
The analysis of trace organic compounds in complex matrices such as biological fluids and environmental samples presents significant analytical challenges. nih.gov These challenges include extremely low analyte concentrations and the presence of numerous interfering substances. rsc.orgnih.gov In this context, deuterated compounds like this compound serve as ideal internal standards for quantitative analysis, particularly in highly sensitive mass spectrometry-based methods. nih.gov
An internal standard is a compound with physicochemical properties very similar to the analyte of interest, which is added in a known quantity to a sample before processing. acs.org Because this compound is chemically almost identical to its non-deuterated counterpart, it behaves similarly during sample extraction, cleanup, and chromatographic separation. acs.org However, due to its higher mass, it is easily distinguishable by a mass spectrometer.
This approach, known as the stable isotope dilution technique, is a cornerstone of modern bioanalysis. nih.gov By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can accurately quantify the amount of the target compound, compensating for any sample loss that may occur during the complex preparation steps. acs.org The development of advanced hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS), has made this method the gold standard for the precise determination of trace organic analytes in complex systems. nih.gov
Furthermore, hydrogen-deuterium exchange mass spectrometry (HDX-MS) is an evolving technique used to study the structure and dynamics of proteins and their complexes. acs.org While not a direct application of this compound, it highlights the broader utility of deuterium in analytical methodologies for complex biological systems.
Elucidation of Underexplored Mechanistic Aspects with Deuterium Probes
Deuterated molecules are powerful tools for investigating the mechanisms of chemical and biological reactions. The primary method for this is the study of the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.
For example, if a reaction involving n-butylamine is suspected to proceed via the cleavage of a C-H bond on the butyl chain, running the same reaction with this compound and observing a significant KIE would provide strong evidence supporting that mechanistic hypothesis. Conversely, the absence of a KIE would suggest that C-H bond breaking is not involved in the slowest step of the reaction. This technique allows researchers to map out reaction pathways, identify rate-limiting steps, and design more efficient catalysts and synthetic routes. Deuterium labeling experiments are fundamental in distinguishing between proposed reaction mechanisms and understanding the intricate details of molecular transformations.
Q & A
Q. What are the recommended methods for synthesizing N-Butyl-d9-amine with high isotopic purity?
To achieve high deuterium incorporation (≥98 atom% D), synthesis typically involves catalytic deuteration or deuterated precursor routes. For example:
- Catalytic exchange : Use platinum or palladium catalysts in D₂O to replace hydrogen atoms in the amine backbone. Optimize reaction time and temperature to minimize proton back-exchange .
- Deuterated alkyl halides : React deuterated 1-bromobutane-d9 with ammonia under controlled conditions. Purify via fractional distillation or column chromatography to remove non-deuterated byproducts .
- Quality validation : Confirm isotopic purity using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, referencing deuterium integration ratios .
Q. How should researchers characterize deuterium incorporation in this compound?
Key analytical methods include:
- Mass spectrometry (MS) : Electrospray ionization (ESI) or gas chromatography-MS (GC-MS) to quantify deuterium enrichment via molecular ion clusters. Compare with non-deuterated standards for baseline correction .
- ²H NMR : Detect deuterium distribution in the alkyl chain. Absence of proton signals in the butyl region confirms successful deuteration .
- Isotopic ratio monitoring : Use isotope-ratio MS (IRMS) for high-precision quantification of D/H ratios, particularly in metabolic tracing studies .
Advanced Research Questions
Q. How can isotopic dilution effects be minimized when using this compound as an internal standard in quantitative mass spectrometry?
Isotopic dilution arises from unintended proton-deuterium exchange during sample preparation. Mitigation strategies:
- Solvent selection : Use deuterated solvents (e.g., D₂O, CDCl₃) to reduce proton availability .
- Low-temperature workflows : Conduct extractions and derivatization at ≤4°C to slow kinetic isotope effects (KIE) .
- Matrix-matched calibration : Prepare standards in biologically relevant matrices (e.g., serum, tissue homogenates) to account for matrix-induced dilution .
Q. What strategies resolve discrepancies in metabolic stability data for deuterated amines like this compound in in vivo studies?
Contradictions in metabolic half-life or clearance rates often stem from:
- Kinetic isotope effects (KIE) : Deuterium at α-positions slows CYP450-mediated oxidation. Use LC-MS/MS to differentiate deuterated vs. non-deuterated metabolites .
- Tissue-specific degradation : Profile deuterium retention in target organs (e.g., liver, kidney) using autoradiography or imaging MS. Adjust dosing regimens based on tissue-specific stability .
- Cross-validation : Compare in vitro (microsomal assays) and in vivo data to identify enzyme saturation or transport limitations .
Q. What are the critical handling protocols for this compound hydrochloride to prevent deuterium loss or contamination?
- Storage : Store at -20°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation and proton exchange .
- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Avoid aqueous environments unless necessary for solubility .
- Contamination control : Dedicate glassware and pipettes to deuterated compounds. Validate cleanliness via blank MS runs before experiments .
Data Contradiction Analysis
Q. How should researchers address conflicting results in deuterium retention studies using this compound across different experimental models?
- Source identification : Check for batch variability in deuterium content (e.g., via supplier Certificates of Analysis) .
- Model limitations : Compare in vitro (cell lines) vs. in vivo (rodent) models for pH- or enzyme-dependent deuteration stability. Use isotopic tracing with ¹³C/¹⁵N labels to isolate confounding variables .
- Statistical rigor : Apply Bayesian meta-analysis to weigh evidence from disparate studies, prioritizing datasets with controlled deuterium enrichment protocols .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in pharmacokinetic studies?
- Ventilation : Use fume hoods with ≥100 ft/min face velocity during weighing or solution preparation .
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats resistant to amine permeation .
- Spill management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous deuterated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
